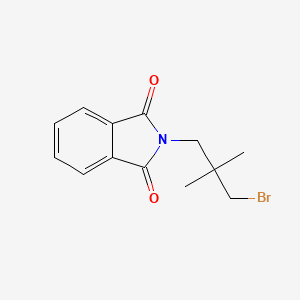

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione

説明

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with substituted alkyl side chains. The complete International Union of Pure and Applied Chemistry name is this compound, which accurately describes the molecular architecture. The nomenclature breakdown reveals that the compound consists of an isoindoline-1,3-dione core structure, representing a bicyclic heterocyclic system containing nitrogen, with a substituted propyl chain attached at the nitrogen position. The alkyl substituent is specifically identified as 3-bromo-2,2-dimethylpropyl, indicating that the bromine atom occupies the terminal position of a three-carbon chain, while two methyl groups are attached to the second carbon, creating a branched configuration.

The molecular formula C₁₃H₁₄BrNO₂ provides essential quantitative information about the compound's atomic composition. This formula indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 296.16 daltons. The molecular formula analysis reveals that the compound maintains the characteristic carbonyl functionalities of the isoindoline-1,3-dione system while incorporating a halogenated alkyl chain that significantly modifies its chemical properties. The structural formula demonstrates that the nitrogen atom serves as the connecting point between the bicyclic aromatic system and the brominated alkyl chain, creating opportunities for diverse chemical transformations.

Advanced spectroscopic characterization has confirmed the structural integrity of the compound through multiple analytical approaches. The International Chemical Identifier string InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 provides a unique digital representation of the molecular structure. The corresponding International Chemical Identifier Key LQAHBCLEIHEEPN-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr offers a linear notation that captures the essential connectivity patterns while maintaining clarity about the branching pattern and functional group positions.

Crystal Structure Characterization via X-ray Diffraction

X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of this compound in the solid state, revealing important structural parameters and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, related isoindoline-1,3-dione derivatives with brominated side chains have been extensively characterized, providing valuable comparative information. The crystal structure analysis of the closely related compound 2-(3-bromopropyl)isoindoline-1,3-dione demonstrates that these molecules typically crystallize in monoclinic space groups with characteristic packing arrangements.

The crystallographic investigation of the related 2-(3-bromopropyl)isoindoline-1,3-dione revealed a monoclinic crystal system with space group P2₁ and unit cell parameters a = 4.8413(7) Å, b = 7.3401(11) Å, c = 15.095(2) Å, and β = 91.729(3)°. The unit cell volume of 536.18(14) ų accommodates two molecules (Z = 2), indicating a relatively compact packing arrangement. The dihedral angle between the five-membered and six-membered rings of the isoindoline system measures 1.00(16)°, demonstrating the essentially planar nature of the bicyclic core structure. This planarity is crucial for understanding the electronic properties and potential π-π stacking interactions in the crystal lattice.

The molecular geometry within the crystal structure reveals important bond length and angle parameters that characterize the isoindoline-1,3-dione system. The carbonyl bond lengths C-O typically measure approximately 1.208-1.210 Å, consistent with double bond character. The nitrogen atom maintains trigonal planar geometry, with the attached alkyl chain extending away from the aromatic core. The bromine atom in the alkyl side chain occupies a terminal position that influences the overall molecular conformation and intermolecular packing patterns. Understanding these structural features is essential for predicting the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.

Comparative Analysis with Related Isoindoline-1,3-dione Derivatives

The structural comparison of this compound with related derivatives reveals significant differences in molecular architecture and properties arising from variations in the alkyl side chain structure. The most closely related compound, 2-(3-bromopropyl)isoindoline-1,3-dione (Chemical Abstracts Service number 5460-29-7), provides an excellent reference point for understanding how the additional methyl groups affect the overall molecular characteristics. The linear propyl chain in the reference compound contrasts sharply with the branched structure of the target compound, creating distinct steric and electronic environments that influence reactivity patterns and physical properties.

A comprehensive comparison of key structural parameters demonstrates the impact of methyl substitution on molecular properties. The following table summarizes critical comparative data for related isoindoline-1,3-dione derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Side Chain Structure | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(3-Bromopropyl)isoindoline-1,3-dione | C₁₁H₁₀BrNO₂ | 268.11 | 5460-29-7 | Linear propyl | 72-75 |

| This compound | C₁₃H₁₄BrNO₂ | 296.16 | 111992-61-1 | Branched with quaternary carbon | Not specified |

| 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione | C₁₂H₁₂BrNO₃ | 282.09 | 51132-00-4 | Linear with ketone | 147-148 |

The molecular weight difference of 28.05 daltons between the linear and branched compounds directly reflects the addition of two methyl groups (2 × CH₂ = 28.05), confirming the structural modification. This mass difference has implications for analytical separation techniques and spectroscopic identification methods. The presence of the quaternary carbon center in this compound creates additional steric hindrance that may influence the compound's reactivity toward nucleophilic substitution reactions compared to its linear analogue.

The conformational flexibility of these compounds varies significantly based on their side chain structures. The linear 2-(3-bromopropyl)isoindoline-1,3-dione exhibits greater rotational freedom around the carbon-carbon bonds of the propyl chain, allowing for multiple conformational states. In contrast, the branched structure of this compound experiences restricted rotation around the bond connecting the quaternary carbon to the nitrogen-bearing carbon, potentially leading to more defined spatial arrangements and altered intermolecular interactions. These structural differences have important implications for the compounds' behavior in biological systems and their utility as synthetic intermediates.

The electronic properties of these related compounds also demonstrate interesting variations based on their structural features. The inductive effects of the methyl groups in the branched compound may subtly alter the electron density distribution throughout the molecule, potentially affecting the reactivity of both the carbonyl groups and the bromine atom. Nuclear magnetic resonance spectroscopic studies of related compounds have shown that such structural modifications can produce characteristic chemical shift patterns that aid in structural identification and purity assessment. The unique spectroscopic signatures of each derivative provide valuable tools for analytical chemists working with these compounds in research and development applications.

特性

IUPAC Name |

2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAHBCLEIHEEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282249 | |

| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111992-61-1 | |

| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Condensation Reaction

Step 2: Cyclization

- Intermediate Transformation: The intermediate undergoes cyclization to form the isoindoline-1,3-dione scaffold. This step may involve heating or catalytic conditions to promote ring closure.

Step 3: Bromination

- Final Step: Bromination of the dimethylpropyl group is achieved using bromine or brominating agents (e.g., N-bromosuccinimide). This step ensures selective substitution at the desired position on the molecule.

Industrial Production Techniques

Industrial synthesis of this compound involves scaling up the above-mentioned synthetic route with optimizations for yield and purity. Common techniques include:

Continuous Flow Synthesis

Automated Reactors

- Automated systems help in optimizing reaction parameters such as mixing rates and reaction times.

- They are particularly useful for large-scale production where reproducibility is critical.

Reaction Analysis

The preparation process involves several types of reactions that contribute to the formation of the final compound:

Substitution Reactions

- The bromine atom in the compound can undergo nucleophilic substitution reactions, which are often used in subsequent modifications.

Cyclization Reactions

- The isoindoline-1,3-dione core can participate in further cyclization reactions to form complex heterocyclic structures.

Research Findings on Optimization

Recent studies have highlighted methods to improve yield and purity during synthesis:

- Catalyst Selection: Acid catalysts or Lewis acids can be used during cyclization to enhance reaction rates.

- Solvent Optimization: Solvents such as dichloromethane or acetonitrile are preferred for bromination due to their ability to stabilize intermediates.

- Temperature Control: Maintaining temperatures between 50–80°C during cyclization ensures efficient ring closure without decomposition.

Data Table: Key Reaction Parameters

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Condensation | Aromatic amine + Maleic anhydride | Temperature-controlled (30–50°C) | Intermediate formation |

| Cyclization | Intermediate | Heating (50–80°C), catalyst optional | Isoindoline-1,3-dione scaffold |

| Bromination | Bromine/NBS + Dimethylpropyl group | Solvent: Dichloromethane; RT or mild heating | Selective bromination at desired site |

Notes on Practical Applications

The compound is widely used in organic synthesis due to its reactivity and ability to serve as a building block for more complex molecules. It finds applications in:

- Pharmaceutical research (e.g., drug intermediates).

- Industrial chemistry (e.g., polymer synthesis).

科学的研究の応用

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

The following analysis compares 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione with structurally analogous isoindoline-1,3-dione derivatives, focusing on substituent variations, physicochemical properties, and biological relevance.

Structural Analogues with Bromoalkyl Substituents

Compounds with bromoalkyl chains of varying lengths and branching demonstrate key differences in molecular weight, lipophilicity, and application:

Key Observations :

- Molecular Weight : Increasing chain length (e.g., 8-bromooctyl derivative) correlates with higher molecular weight and lipophilicity, which may influence pharmacokinetic properties .

Substituent Diversity: Heterocyclic and Aromatic Groups

Isoindoline-1,3-dione derivatives with non-bromo substituents highlight the core’s versatility:

Key Observations :

- Heteroatom Influence : Compounds like 2k (thiophene) and 2l (pyridine) introduce aromaticity and hydrogen-bonding capabilities, contrasting with the bromoalkyl group’s electrophilic nature .

- Melting Points : Bromoalkyl derivatives often lack reported melting points, whereas heterocyclic analogs exhibit defined crystalline properties (e.g., 2k: 108–110°C) .

Functional Group Modifications: Hydroxyl vs. Bromine

Replacement of bromine with polar groups alters solubility and reactivity:

Key Observations :

- Hydroxyl Group Impact : Hydroxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to brominated analogs, making them suitable for pharmaceutical formulations.

生物活性

2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities. This compound's unique structure, characterized by a brominated branched alkyl chain, may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C₁₁H₁₃BrN₂O₂, with a molecular weight of approximately 285.14 g/mol. The compound features an isoindoline core that is known for its role in medicinal chemistry due to its ability to interact with various biological pathways.

Research indicates that compounds within the isoindoline-1,3-dione class exhibit a range of biological activities including:

- Acetylcholinesterase Inhibition : Isoindoline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the management of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which can enhance cognitive function in affected individuals .

- Neuroprotection : Some isoindoline derivatives have shown neuroprotective effects against oxidative stress-induced cell death. For instance, studies on similar compounds have demonstrated their capability to protect neuronal cells from hydrogen peroxide-induced damage .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 2.1 - 7.4 | |

| Neuroprotective Effect | Not specified | |

| Anticancer Activity | Not specified |

Case Studies

- Alzheimer's Disease Research : A study focused on isoindoline derivatives indicated significant AChE inhibitory activity with some compounds achieving IC50 values as low as 2.1 µM. These findings suggest that this compound may possess similar potential as a therapeutic agent for Alzheimer's disease .

- Neuroprotection in PC12 Cells : Compounds structurally similar to this compound were evaluated for their neuroprotective properties using the MTT assay on PC12 cells. Results indicated that certain derivatives could significantly enhance cell viability under oxidative stress conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phthalimide derivatives with brominated alkylating agents (e.g., 1,3-dibromopropane) in the presence of a base (e.g., K₂CO₃) and aprotic solvents like dimethylformamide (DMF) . Key optimization factors include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Temperature : Reactions are often conducted under reflux (60–100°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters a = 4.8413 Å, b = 7.3401 Å, c = 15.095 Å, and β = 91.729° .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 3.5–4.2 ppm (bromopropyl chain protons).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying alkylation conditions (e.g., solvent, base, temperature)?

Discrepancies in yields often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Methodological solutions include:

- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. acetonitrile) and base strength (K₂CO₃ vs. NaH). For example, acetonitrile may reduce side reactions in N-alkylation compared to DMF .

- Kinetic monitoring : Employ HPLC or in-situ IR to track intermediate formation and adjust reaction time dynamically .

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial potential?

- In vitro assays : Use broth microdilution (MIC/MBC tests) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include controls like ciprofloxacin and DMSO .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(3-chloropropyl)isoindoline-1,3-dione) to assess the bromine atom’s role in bioactivity .

- Theoretical frameworks : Link results to indole-based pharmacophores or membrane disruption mechanisms .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for bromine displacement by nucleophiles (e.g., amines).

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。